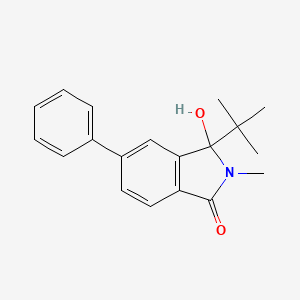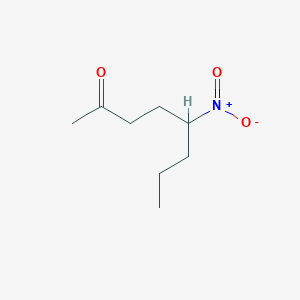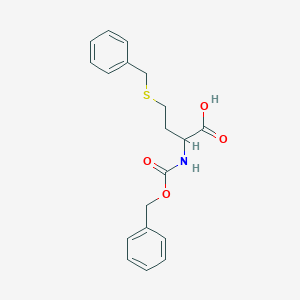
3-(cyclohexylsulfanyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE typically involves the reaction of cyclohexylamine with 4H-1,2,4-triazole-3-thiol under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The product is then purified using techniques such as column chromatography .
Analyse Des Réactions Chimiques
CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE undergoes various chemical reactions, including:
Applications De Recherche Scientifique
CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes critical for the survival of pathogens . For example, it can inhibit dehydroquinase and shikimate kinase, enzymes involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria .
Comparaison Avec Des Composés Similaires
CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE can be compared with other triazole derivatives such as:
- 4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL 3-FLUOROBENZYL SULFIDE
- 5-BENZYL-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-CHLOROBENZYL 4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL SULFIDE
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities . The unique cyclohexyl group in CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE provides distinct steric and electronic effects, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C8H13N3S |
|---|---|
Poids moléculaire |
183.28 g/mol |
Nom IUPAC |
5-cyclohexylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H13N3S/c1-2-4-7(5-3-1)12-8-9-6-10-11-8/h6-7H,1-5H2,(H,9,10,11) |
Clé InChI |
KIBIQDDXJUQNDH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)



![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)




![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)


![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)

